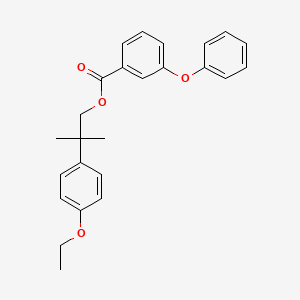

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

[2-(4-ethoxyphenyl)-2-methylpropyl] 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-4-27-21-15-13-20(14-16-21)25(2,3)18-28-24(26)19-9-8-12-23(17-19)29-22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGQWWFUERYNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151731 | |

| Record name | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117252-00-3 | |

| Record name | Benzoic acid, 3-phenoxy-, 2-(4-ethoxyphenyl)-2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117252003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate typically involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. This involves the initial formation of the ethoxyphenyl intermediate, followed by its reaction with phenoxybenzoic acid derivatives under optimized conditions to achieve the desired product.

化学反応の分析

Types of Reactions: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学的研究の応用

Agricultural Applications

Etofenprox is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, making it valuable for crop protection.

Table 1: Efficacy of Etofenprox in Various Crops

| Crop Type | Target Pests | Application Rate (kg/ha) | Residue Levels (mg/kg) |

|---|---|---|---|

| Rice | Leafhoppers, planthoppers | 0.5 | <0.01-0.30 |

| Wheat | Aphids, beetles | 0.4 | 0.01-0.13 |

| Maize | Corn borers | 0.5 | <0.01 |

| Beans | Leaf miners | 0.4 | <0.05 |

Etofenprox has shown effective control over these pests with minimal residue levels remaining post-harvest, which is crucial for food safety and compliance with regulations .

Environmental Persistence and Degradation

Research indicates that etofenprox degrades primarily through oxidation to form various metabolites, including 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate. Understanding its degradation pathways is essential for assessing its environmental impact.

Table 2: Degradation Pathways of Etofenprox

| Time Post Application | Main Metabolite | Percentage Remaining (%) |

|---|---|---|

| 1 Week | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | 8% |

| 3 Weeks | 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate | 13% |

The half-life of etofenprox on plant leaves has been determined to be approximately three weeks, indicating a moderate persistence in the environment .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of etofenprox for both humans and non-target organisms. Studies have shown that while etofenprox exhibits acute toxicity at high doses, its metabolites are significantly less toxic.

Table 3: Toxicity Profile of Etofenprox

| Study Type | Result Summary |

|---|---|

| Acute Oral Toxicity (Rats) | LD50 > 2000 mg/kg |

| Dermal Toxicity (Rabbits) | No significant irritation observed |

| Genotoxicity | Negative results in standard assays |

These findings suggest that etofenprox can be used safely when applied according to recommended guidelines .

Case Studies in Field Trials

Field trials have been conducted to assess the effectiveness of etofenprox in real-world agricultural settings.

Case Study: Etofenprox on Rice Crops

In a controlled trial in Japan, rice crops treated with etofenprox showed a significant reduction in leafhopper populations compared to untreated controls. The application rate was set at 0.5 kg/ha, with residue analysis indicating levels below the acceptable limits after the pre-harvest interval (PHI) of seven days.

Case Study: Residue Analysis in Beans

Another study focused on beans revealed that after applying etofenprox at a rate of 0.4 kg/ha, residues were detected at levels below the limit of determination (<0.05 mg/kg) after three weeks, demonstrating its efficacy and safety for consumers .

作用機序

The mechanism by which 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biological processes at the molecular level.

類似化合物との比較

Research Findings and Implications

- Environmental Impact : Etofenprox’s rapid degradation in soil (DT₅₀ ~6 days) suggests moderate persistence, but the fate of its benzoate metabolite in ecosystems remains unstudied .

- Toxicological Data: Etofenprox lacks a known antidote and poses risks upon exposure . The benzoate’s toxicity profile is undocumented, necessitating further research for ecological risk assessments.

生物活性

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly known as etofenprox, is a synthetic pyrethroid insecticide that has gained attention for its biological activity, particularly in pest control. This article delves into its biological properties, metabolic pathways, toxicological studies, and potential applications.

Chemical Structure and Properties

Etofenprox is characterized by its unique chemical structure, which includes an ethoxyphenyl group and a phenoxybenzoate moiety. This structure contributes to its insecticidal properties and stability under various environmental conditions.

Biological Activity

Insecticidal Effects:

Etofenprox exhibits significant insecticidal activity against a variety of pests. Its mechanism of action primarily involves the disruption of sodium channel function in insect nerve cells, leading to paralysis and death. This mode of action is typical of pyrethroids, which are known for their neurotoxic effects on insects.

Toxicological Studies:

A series of toxicological assessments have been conducted to evaluate the safety and efficacy of etofenprox. These studies include:

- Acute Toxicity: Acute oral and dermal toxicity studies indicate that etofenprox has low toxicity levels in mammals. The LD50 values suggest that it poses minimal risk when used according to recommended guidelines.

- Chronic Toxicity: Long-term studies have demonstrated that etofenprox does not exhibit significant carcinogenic or mutagenic potential. For instance, a 13-week toxicity study in rats revealed no adverse effects on health or reproduction at tested doses .

- Neurotoxicity: Neurotoxicity studies indicate that etofenprox affects the central nervous system (CNS) but does not lead to delayed neurotoxic effects, which is a concern with some other insecticides .

Metabolic Pathways

Etofenprox undergoes metabolic degradation in plants and animals, resulting in several metabolites, including 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate. Research has shown that after application to crops, the compound degrades primarily through oxidation processes. A study involving bean plants revealed that etofenprox was metabolized significantly over time, with the primary metabolite accounting for a notable percentage of the total radioactivity detected in treated plants .

Table 1: Metabolic Degradation of Etofenprox in Bean Plants

| Time Post-Application | Parent Compound (%) | Main Metabolite (%) | Other Metabolites (%) |

|---|---|---|---|

| 1 Week | 75 | 8 | <1 |

| 3 Weeks | <50 | 13 | <1 |

Case Studies

Field Trials:

Field trials conducted in various agricultural settings have confirmed the effectiveness of etofenprox against target pests while also monitoring its environmental impact. Results indicated that etofenprox effectively reduced pest populations without significant residues remaining in harvested crops.

Environmental Impact Studies:

Studies assessing the environmental fate of etofenprox have shown that it degrades relatively quickly in soil and water environments, reducing the likelihood of long-term ecological effects. The half-life of etofenprox has been determined to be approximately three weeks under typical field conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Literature Review: Identify analogous esters (e.g., phenacyl benzoates) to infer viable synthetic pathways. For example, phenacyl benzoate derivatives are often synthesized via nucleophilic substitution or esterification reactions using activated acylating agents .

- Reagent Selection: Use 3-phenoxybenzoic acid and 2-(4-ethoxyphenyl)-2-methylpropanol as precursors. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) can enhance esterification efficiency.

- Condition Optimization: Test solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp. vs. reflux), and reaction time. Monitor progress via TLC or HPLC.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Validate with H/C NMR and FT-IR for structural confirmation .

Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Assign peaks for ethoxy (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH), phenoxy (δ ~6.8–7.5 ppm), and ester carbonyl (δ ~168–170 ppm) .

- FT-IR: Confirm ester C=O stretch (~1720 cm) and aromatic C-O-C (~1250 cm).

- Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with standards.

- Thermal Stability: Perform DSC/TGA to determine melting point and decomposition temperature.

Advanced Research Questions

Q. What experimental strategies are effective for studying the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Environmental Partitioning:

- Measure LogP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential.

- Assess hydrolysis rates under varying pH (e.g., pH 5–9) and temperatures (20–40°C) .

- Biodegradation Studies:

- Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor degradation via LC-MS for metabolites (e.g., 3-phenoxybenzoic acid).

- Identify microbial consortia via 16S rRNA sequencing in soil microcosms .

Table 1: Key Environmental Parameters

| Parameter | Method | Reference |

|---|---|---|

| LogP | Shake-flask (OECD 117) | |

| Hydrolysis half-life (pH 7) | HPLC-UV (OECD 111) | |

| Soil adsorption coefficient | Batch equilibrium (OECD 106) |

Q. How can researchers resolve contradictions in bioactivity data across studies, such as conflicting cytotoxicity results?

Methodological Answer:

- Experimental Replication: Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions (e.g., serum concentration), and compound solubility (use DMSO with <0.1% v/v).

- Dose-Response Analysis: Perform IC assays with 8–10 concentration points (e.g., 1 nM–100 µM). Use nonlinear regression (GraphPad Prism) to calculate potency.

- Mechanistic Studies:

- Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) across models.

- Validate target engagement via molecular docking (AutoDock Vina) against proposed receptors (e.g., cytochrome P450 isoforms) .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., serum albumin) to resolve binding modes. Use synchrotron radiation for high-resolution data .

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (k, k) in real-time.

- Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses and conformational changes .

Q. How should researchers design long-term stability studies for this compound under varying storage conditions?

Methodological Answer:

- ICH Guidelines: Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 24 months).

- Analytical Monitoring:

- Quantify degradation products via LC-MS/MS monthly.

- Track crystallinity changes via PXRD and hygroscopicity via DVS (dynamic vapor sorption).

- Statistical Analysis: Use Arrhenius equation to predict shelf life from accelerated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。